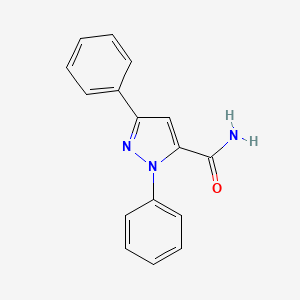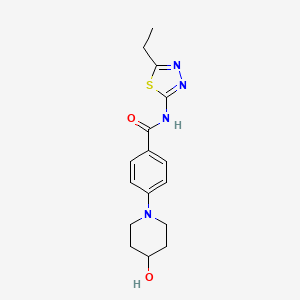
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as TP0427736, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits the activity of a protein called cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2 activity, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea prevents cancer cells from dividing and proliferating. Additionally, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been found to inhibit the activity of another protein called Aurora kinase A, which is also involved in cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is its specificity for CDK2 and Aurora kinase A. This allows for targeted inhibition of these proteins, potentially reducing side effects. However, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to have limited solubility in water, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is in combination therapy, where 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is used in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea for maximum effectiveness. Finally, research is needed to determine the potential for 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea to be used in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Synthesemethoden
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is synthesized using a multi-step process that involves the reaction of 1-(2-hydroxyethyl)pyridin-2-one with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide. The resulting product is then purified using column chromatography to obtain 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-13-12-21(18(23)20-17-10-3-4-11-19-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-4,6,8,10-11,16,22H,5,7,9,12-13H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVOYCCACJRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CCO)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6640017.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)


![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![2-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]thiophene-2,4-dicarboxamide](/img/structure/B6640072.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)

![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)